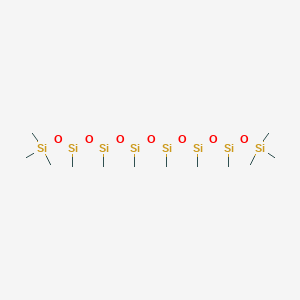
N~2~-(2-Chloroethyl)-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-Chloroethyl)-L-asparagine: is a synthetic derivative of the naturally occurring amino acid L-asparagine This compound is characterized by the presence of a 2-chloroethyl group attached to the nitrogen atom of the asparagine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-Chloroethyl)-L-asparagine typically involves the reaction of L-asparagine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of N2-(2-Chloroethyl)-L-asparagine may involve large-scale batch or continuous processes. The raw materials, including L-asparagine and 2-chloroethylamine, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: N2-(2-Chloroethyl)-L-asparagine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N2-(2-Chloroethyl)-L-asparagine.
Oxidation Reactions: Oxidized forms of the compound, such as N2-(2-Chloroethyl)-L-asparagine oxides.
Reduction Reactions: Reduced forms, including amines or other hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: N2-(2-Chloroethyl)-L-asparagine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, N2-(2-Chloroethyl)-L-asparagine is studied for its potential role in protein modification and enzyme inhibition. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding protein function.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Its structural similarity to natural amino acids allows it to be incorporated into biological systems, where it may exert cytotoxic effects on cancer cells.
Industry: N2-(2-Chloroethyl)-L-asparagine is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N2-(2-Chloroethyl)-L-asparagine involves its interaction with biological macromolecules, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the formation of adducts that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of its potential anticancer activity, where the compound may induce DNA damage and inhibit cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N~2~-(2-Chloroethyl)-L-glutamine: Similar in structure but with a glutamine backbone instead of asparagine.
N~2~-(2-Chloroethyl)-L-lysine: Contains a lysine backbone, offering different reactivity and biological properties.
N~2~-(2-Chloroethyl)-L-serine: Features a serine backbone, leading to variations in its chemical behavior.
Uniqueness: N2-(2-Chloroethyl)-L-asparagine is unique due to its specific combination of the chloroethyl group and the asparagine backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to interact with biological macromolecules and its potential therapeutic applications further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
15054-30-5 |
|---|---|
Molekularformel |
C6H11ClN2O3 |
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
(2S)-4-amino-2-(2-chloroethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11ClN2O3/c7-1-2-9-4(6(11)12)3-5(8)10/h4,9H,1-3H2,(H2,8,10)(H,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
OIYCYSCVSMBHNH-BYPYZUCNSA-N |
Isomerische SMILES |
C(CCl)N[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
C(CCl)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


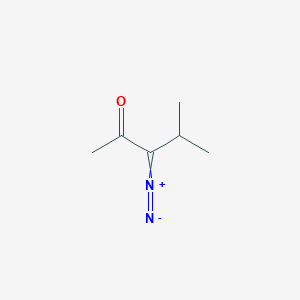
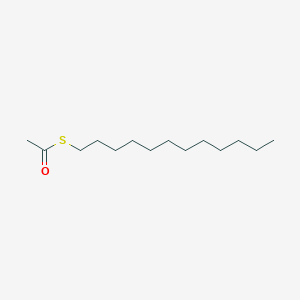


![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
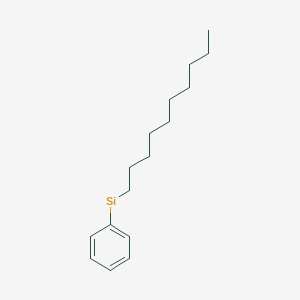

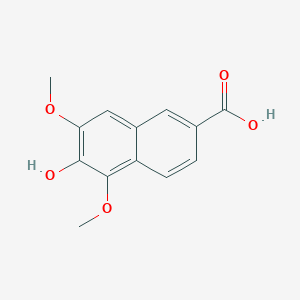
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
